molecular formula C9H13N3O2 B3101665 3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid CAS No. 1396966-96-3

3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid

Cat. No.: B3101665
CAS No.: 1396966-96-3
M. Wt: 195.22 g/mol
InChI Key: RKKICYDIFVXALK-UHFFFAOYSA-N
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Description

3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid is a substituted butanoic acid derivative featuring a pyrimidin-2-ylamino group at the second carbon and a methyl branch at the third carbon. This compound is of interest due to its structural similarity to bioactive molecules, particularly in medicinal chemistry, where pyrimidine-containing analogs are explored for enzyme inhibition, receptor binding, or as intermediates in drug synthesis .

Properties

IUPAC Name

3-methyl-2-(pyrimidin-2-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6(2)7(8(13)14)12-9-10-4-3-5-11-9/h3-7H,1-2H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKICYDIFVXALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=NC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Attachment to Butanoic Acid: The pyrimidine ring is then attached to a butanoic acid derivative through an amination reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological activity : While valsartan and benzimidazole derivatives have established roles in hypertension and antimicrobial research, respectively, the target compound’s pyrimidine group warrants investigation in kinase or nucleotide-binding targets.
  • Structural optimization : Substituting the pyrimidine ring with bulkier groups (e.g., biphenyl in valsartan) could enhance target selectivity.

Biological Activity

3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid (CAS No. 1396966-96-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. It may act as an inhibitor or modulator of various enzymes and receptors, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that pyrimidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may modulate the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For example, certain derivatives have shown to reduce interleukin-6 (IL-6) levels while maintaining other cytokine productions .

Study on Cytokine Modulation

A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives revealed that modifications at specific positions on the pyrimidine ring could significantly alter cytokine release profiles in murine bone marrow-derived dendritic cells (mBMDC). The leading compound from this study exhibited reduced cytotoxicity while maintaining activity against Toll-like receptor 4 (TLR4), suggesting a promising therapeutic profile for inflammatory disorders .

Anticancer Potential

Another notable study explored the anticancer potential of a series of pyrimidine-based compounds, including this compound. The results indicated that these compounds could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition may provide a pathway for treating cell proliferative disorders such as cancer .

Research Findings Summary

Study Focus Findings
Cytokine Modulation StudyIL-6 modulation in mBMDCReduced IL-6 release with maintained TLR4 activity
Anticancer Potential StudyInhibition of CDKsEffective against cell proliferative disorders

Q & A

Q. How can researchers design robust assays to evaluate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodology :
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to immobilized targets .
  • Fluorescence Polarization : Screen inhibition of protein-substrate interactions (e.g., kinase ATP-binding sites) .
  • X-ray Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., pyrimidine N-H···O=C interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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